Cephalosporin C Zinc Salt Cephalosporin C Zinc Salt
Brand Name: Vulcanchem
CAS No.: 12567-06-5
VCID: VC20957389
InChI: InChI=1S/C16H21N3O8S.Zn/c1-7(20)27-5-8-6-28-14-11(13(22)19(14)12(8)16(25)26)18-10(21)4-2-3-9(17)15(23)24;/h9,11,14H,2-6,17H2,1H3,(H,18,21)(H,23,24)(H,25,26);/q;+2/p-2/t9-,11-,14-;/m1./s1
SMILES: Array
Molecular Formula: C16H19N3O8SZn
Molecular Weight: 478.8 g/mol

Cephalosporin C Zinc Salt

CAS No.: 12567-06-5

Cat. No.: VC20957389

Molecular Formula: C16H19N3O8SZn

Molecular Weight: 478.8 g/mol

* For research use only. Not for human or veterinary use.

Cephalosporin C Zinc Salt - 12567-06-5

Specification

CAS No. 12567-06-5
Molecular Formula C16H19N3O8SZn
Molecular Weight 478.8 g/mol
IUPAC Name zinc (6R,7R)-3-(acetyloxymethyl)-7-[[(5R)-5-amino-5-carboxylatopentanoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Standard InChI InChI=1S/C16H21N3O8S.Zn/c1-7(20)27-5-8-6-28-14-11(13(22)19(14)12(8)16(25)26)18-10(21)4-2-3-9(17)15(23)24;/h9,11,14H,2-6,17H2,1H3,(H,18,21)(H,23,24)(H,25,26);/q;+2/p-2/t9-,11-,14-;/m1./s1
Standard InChI Key TVMXJQZBKOMFQK-OOARYINLSA-L
Isomeric SMILES CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CCC[C@H](C(=O)[O-])N)SC1)C(=O)[O-].[Zn+2]
Canonical SMILES CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CCCC(C(=O)[O-])N)SC1)C(=O)[O-].[Zn+2]

Introduction

Chemical Identity and Fundamental Properties

(6R,7R)-3-(Acetyloxymethyl)-7-[[(5R)-5-amino-5-carboxypentanoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;zinc is a complex organic compound with established identifiers in chemical databases. It is registered with CAS number 59143-60-1 and represents a zinc salt derivative of cephalosporin C . The compound has a molecular formula of C16H21N3O8S·Zn and a calculated molecular weight of 480.8 g/mol . As a zinc salt form, it exhibits distinctive physicochemical properties compared to the parent cephalosporin C structure .

The compound is also identified in databases under alternative registry numbers including 41279-77-0, which reflects its recognition across different chemical cataloging systems . Its parent compound, cephalosporin C, is identified with PubChem CID 65536, establishing its relationship within the broader cephalosporin antibiotic family .

Nomenclature Variations

The compound is recognized by several systematic and alternative names in the scientific literature:

  • 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 3-[(acetyloxy)methyl]-7-[[(5R)-5-amino-5-carboxy-1-oxopentyl]amino]-8-oxo-, zinc salt (1:1), (6R,7R)-

  • (6R,7R)-3-[(acetyloxy)methyl]-7-[(5-amino-5-carboxypentanoyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid - zinc (1:1)

  • 5-Thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, 3-((acetyloxy)methyl)-7-((5-amino-5-carboxy-1-oxopentyl)amino)-8-oxo-, zinc salt (1:1), (6R-(6alpha,7beta(R*)))-

These nomenclature variations reflect the complex stereochemistry and functional group arrangement in the molecular structure .

Structural Characteristics and Chemical Configuration

The compound possesses a distinctive molecular architecture characterized by several key structural elements that contribute to its chemical and biological properties.

Core Structure and Functional Groups

The molecule is built around a 5-thia-1-azabicyclo[4.2.0]oct-2-ene core, which consists of a bicyclic system incorporating both sulfur and nitrogen atoms . This heterocyclic framework is fundamental to the cephalosporin class of antibiotics . The structure contains several important functional groups:

  • A carboxylic acid group that contributes to its acidity and potential reactivity

  • An acetyloxymethyl substituent at position 3

  • An amino group as part of the 5-amino-5-carboxypentanoyl side chain

  • A beta-lactam ring (part of the bicyclic structure) that is essential for antibiotic activity

Stereochemistry and Spatial Configuration

The compound exhibits specific stereochemistry, denoted by the (6R,7R) configuration in its name . This precise spatial arrangement of atoms is crucial for its biological activity and pharmaceutical properties. The stereochemical designation indicates:

  • R configuration at carbon 6 of the bicyclic ring system

  • R configuration at carbon 7 where the amino-carboxypentanoyl side chain is attached

  • R configuration at carbon 5 of the amino-carboxypentanoyl side chain

This specific three-dimensional arrangement ensures proper binding to target biological structures and influences the compound's pharmacokinetic and pharmacodynamic profiles .

Zinc Coordination Chemistry

As a zinc salt, the compound exhibits coordination chemistry that distinguishes it from the free acid form of cephalosporin C . The zinc ion likely coordinates with carboxylate groups of the molecule, potentially forming a complex structure that may alter stability, solubility, and biological activity compared to the parent compound .

Chemical Properties and Identification Data

The comprehensive chemical profile of (6R,7R)-3-(Acetyloxymethyl)-7-[[(5R)-5-amino-5-carboxypentanoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;zinc includes specific identifiers and properties that facilitate its characterization and analysis in laboratory and research settings.

Chemical Identifiers and Properties

Table 1 summarizes the key chemical identifiers and physical properties of the compound:

PropertyValue
CAS Number59143-60-1
Alternative CAS41279-77-0
Molecular FormulaC16H21N3O8S·Zn
Molecular Weight480.8 g/mol
Parent CompoundCephalosporin C (CID 65536)
Creation Date in PubChem2008-02-20
Last Modification Date2025-04-05

These properties provide essential reference points for compound identification and characterization in scientific research .

Structural Identification Codes

For computational chemistry and database purposes, the compound is characterized by the following structural codes:

  • InChI: InChI=1S/C16H21N3O8S.Zn/c1-7(20)27-5-8-6-28-14-11(13(22)19(14)12(8)16(25)26)18-10(21)4-2-3-9(17)15(23)24;/h9,11,14H,2-6,17H2,1H3,(H,18,21)(H,23,24)(H,25,26);

  • InChI Key: MGNGNKZZUPFEAN-OOARYINLSA-N

  • SMILES: [Zn].O=C(O)C1=C(COC(=O)C)CSC2N1C(=O)C2NC(=O)CCCC(N)C(=O)O

These standardized identifiers enable precise structural representation in chemical databases and computational models, facilitating research activities and structure-based analyses .

Relationship to Cephalosporin Antibiotics

(6R,7R)-3-(Acetyloxymethyl)-7-[[(5R)-5-amino-5-carboxypentanoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;zinc is fundamentally related to the cephalosporin class of antibiotics, specifically as a zinc salt form of cephalosporin C .

Position in the Cephalosporin Family

Cephalosporin C, the parent compound, is a natural cephalosporin antibiotic characterized by a 3-acetoxymethyl substituent and a 7-amino-cephalosporanic acid core structure . The compound represents a modified form where zinc is incorporated as a counterion, potentially altering the physicochemical properties while maintaining the fundamental antibiotic structural elements .

In the context of cephalosporin evolution, this compound relates to other members of the family through its core 5-thia-1-azabicyclo[4.2.0]oct-2-ene structure, which is preserved across the cephalosporin class . The specific side chains, particularly the 7-aminoadipic acid side chain (5-amino-5-carboxypentanoyl), distinguish it from semi-synthetic cephalosporins that often feature different substitutions at this position .

Structural Comparison with Related Compounds

Table 2: Structural Comparison with Related Cephalosporins

CompoundCore Structure7-Position Substituent3-Position SubstituentCounterion
(6R,7R)-3-(Acetyloxymethyl)-7-[[(5R)-5-amino-5-carboxypentanoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;zinc5-thia-1-azabicyclo[4.2.0]oct-2-ene(5R)-5-amino-5-carboxypentanoylAcetyloxymethylZinc
Cephalosporin C5-thia-1-azabicyclo[4.2.0]oct-2-ene(5R)-5-amino-5-carboxypentanoylAcetyloxymethylNone (free acid)
Cefotaxime5-thia-1-azabicyclo[4.2.0]oct-2-ene(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetylAcetyloxymethylSodium

This comparison illustrates the preservation of the core cephalosporin structure while highlighting the variations in side chains and salt forms that distinguish different members of this antibiotic family .

Biochemical and Pharmacological Implications

Given its structural relationship to cephalosporin antibiotics, the zinc salt form likely exhibits antimicrobial properties consistent with beta-lactam antibiotics, though with potentially modified pharmacokinetic properties due to the zinc counterion.

Mechanism of Action

Based on its structural similarity to cephalosporin C, this compound likely functions through the typical beta-lactam mechanism of action, which involves:

  • Binding to penicillin-binding proteins (PBPs) in bacterial cell walls

  • Inhibition of transpeptidase enzymes that cross-link peptidoglycan in bacterial cell walls

  • Disruption of cell wall synthesis leading to bacterial cell lysis

The zinc coordination may potentially influence the stability of the beta-lactam ring, thereby affecting its interaction with bacterial targets .

Structure-Activity Relationship

The specific stereochemistry indicated by the (6R,7R) configuration is critical for proper orientation and binding to target enzymes . The presence of the 7-[(5R)-5-amino-5-carboxypentanoyl]amino side chain contributes to the compound's specificity and antimicrobial spectrum . The zinc salt formation may:

  • Enhance stability against degradation by beta-lactamases

  • Modify the compound's solubility profile

  • Potentially alter cellular penetration and distribution

  • Influence the compound's half-life and clearance mechanisms

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